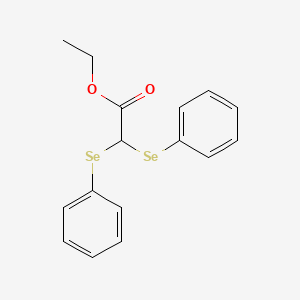
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(321)octane is a complex organic compound with a unique structure that includes multiple ether linkages and a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the ether linkages: This involves the use of ethoxyethanol derivatives under conditions that promote ether formation, such as acid or base catalysis.
Functionalization of the propyl chain: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-az
特性
CAS番号 |
73805-96-6 |
|---|---|
分子式 |
C15H29NO4 |
分子量 |
287.39 g/mol |
IUPAC名 |
6-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H29NO4/c1-2-17-9-10-19-12-11-18-8-4-7-16-13-14-5-3-6-15(16)20-14/h14-15H,2-13H2,1H3 |
InChIキー |
QXOWSLODXYPBII-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCCCN1CC2CCCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)


![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)




![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)

![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)


